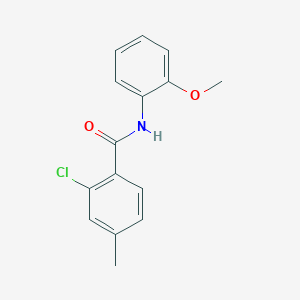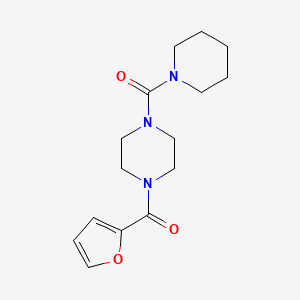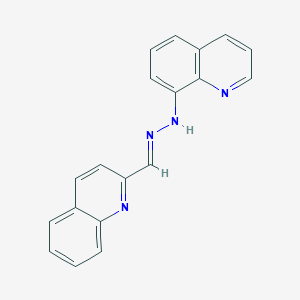
2-quinolinecarbaldehyde 8-quinolinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-quinolinecarbaldehyde 8-quinolinylhydrazone (QCH) is a chemical compound that belongs to the family of hydrazones. It is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. QCH possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that 2-quinolinecarbaldehyde 8-quinolinylhydrazone exerts its biological effects by interacting with specific targets in the body. 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to interact with proteins and enzymes involved in various cellular processes, leading to the modulation of their activity.
Biochemical and Physiological Effects
2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. Additionally, 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes. 2-quinolinecarbaldehyde 8-quinolinylhydrazone has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses several advantages that make it an attractive candidate for research in various fields. It is a versatile molecule that can be easily synthesized under mild conditions. Additionally, 2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science. However, 2-quinolinecarbaldehyde 8-quinolinylhydrazone also possesses certain limitations. It is a relatively new molecule, and its full potential has not yet been explored. Additionally, the mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 2-quinolinecarbaldehyde 8-quinolinylhydrazone. One potential direction is the optimization of its synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone and its potential applications in various fields. 2-quinolinecarbaldehyde 8-quinolinylhydrazone may also be explored for its potential applications in materials science, such as the development of sensors and catalysts. Finally, the development of 2-quinolinecarbaldehyde 8-quinolinylhydrazone derivatives may lead to the discovery of new molecules with enhanced biological activity.
Conclusion
In conclusion, 2-quinolinecarbaldehyde 8-quinolinylhydrazone is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science. While the full potential of 2-quinolinecarbaldehyde 8-quinolinylhydrazone has not yet been explored, it holds promise for the development of new therapies and materials.
合成法
The synthesis of 2-quinolinecarbaldehyde 8-quinolinylhydrazone involves the reaction of 2-quinolinecarbaldehyde with 8-quinolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a yellow crystalline solid. The purity of the product can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
2-quinolinecarbaldehyde 8-quinolinylhydrazone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the progression of Alzheimer's disease. Additionally, 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
特性
IUPAC Name |
N-[(E)-quinolin-2-ylmethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-8-17-14(5-1)10-11-16(22-17)13-21-23-18-9-3-6-15-7-4-12-20-19(15)18/h1-13,23H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGMVNJCFBHMK-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-quinolin-2-ylmethylideneamino]quinolin-8-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

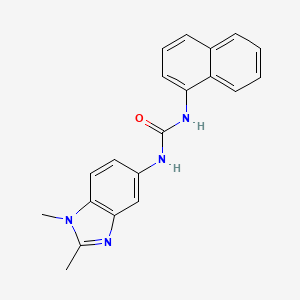
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)
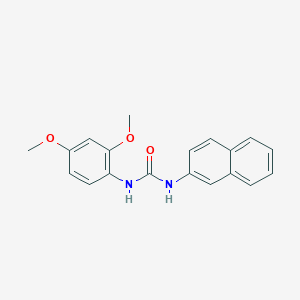

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)
